ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate
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Description
Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate is a chemical compound with the CAS Number: 2155873-16-6 . It has a molecular weight of 236.23 . The IUPAC name for this compound is ethyl (Z)-2-(3-(trifluoromethyl)cyclohexylidene)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7- . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Improved Synthesis of Cyclopropylidenecarboxylate Esters
Ethyl cyclopropylidene acetate and its analogues are prepared through an acid-catalyzed Wittig reaction, yielding good outcomes. These compounds serve as equivalents to senecioic acid esters in the aprotic double Michael reaction, producing spirocyclopropyl substituted bicyclo[2.2.2]octanes. This study highlights the compound's utility in facilitating complex organic synthesis processes (Spitzner & Swoboda, 1986).
Adhesion Improvement of SBR Rubber
Research on the use of ethyl acetate, among other esters, for treating styrene-butadiene rubber (SBR) with trichloroisocyanuric acid to improve adhesion properties demonstrates the chemical's versatility. This study indicates the solvent's significant role in the effectiveness of rubber surface modification (Romero-Sánchez et al., 2000).
Chemical Composition Analysis of EVA Copolymers
The analysis of ethylene-vinyl acetate copolymers' chemical composition distribution is simplified by a novel high-temperature gradient liquid chromatography method. This approach, utilizing various solvents including cyclohexanone, enables the separation of these copolymers based on their vinyl acetate content, demonstrating the compound's application in advanced analytical chemistry (Albrecht et al., 2007).
Ionic Liquid Catalysis
The ionic liquid 1-ethyl-3-methylimidazole acetate is highlighted for its catalytic efficiency in the synthesis of 2-aryl-4,5-diphenyl imidazoles through a one-pot, three-component process under ultrasonic irradiation. This process showcases the application in catalyzing environmentally friendly and efficient synthesis processes (Zang et al., 2010).
Microbial Production of Ethyl Acetate
A study on the microbial production of ethyl acetate presents a sustainable alternative to traditional methods reliant on natural gas and crude oil. This research explores the potential of using biomass-derived sugars and metabolic engineering in yeasts to bio-catalyze the production of ethyl acetate, highlighting the compound's relevance in sustainable chemical manufacturing (Zhang et al., 2020).
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLPSYIKABJKPE-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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